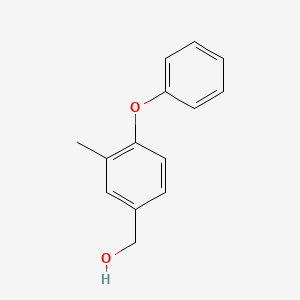
(3-Methyl-4-phenoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-4-phenoxyphenyl)methanol is an organic compound with the molecular formula C14H14O2 It is characterized by a phenyl group substituted with a phenoxy group and a methyl group, along with a hydroxyl group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-phenoxyphenyl)methanol typically involves the reaction of 3-methyl-4-phenoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using a palladium or platinum catalyst can be employed to reduce the aldehyde group to an alcohol. This method offers higher yields and can be conducted under controlled pressure and temperature conditions to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-phenoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: 3-Methyl-4-phenoxybenzaldehyde or 3-Methyl-4-phenoxybenzoic acid.
Reduction: 3-Methyl-4-phenoxyphenylmethane.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(3-Methyl-4-phenoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyl-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins or cell membranes, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)methanol: Lacks the phenoxy group, resulting in different chemical properties.
(3-Methyl-4-methoxyphenyl)methanol: Contains a methoxy group instead of a phenoxy group, leading to variations in reactivity and applications.
(3-Methyl-4-phenylphenyl)methanol: Has a phenyl group instead of a phenoxy group, affecting its chemical behavior.
Uniqueness
(3-Methyl-4-phenoxyphenyl)methanol is unique due to the presence of both a phenoxy and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(3-methyl-4-phenoxyphenyl)methanol |
InChI |
InChI=1S/C14H14O2/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-9,15H,10H2,1H3 |
InChI Key |
QWRIYRVBLIRZDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















